Superior Cytotoxic Potency Against MCF-7 Breast Cancer Cells vs. Tiliroside
In a direct head-to-head comparison study, methyl brevifolincarboxylate exhibited approximately 19.5-fold greater cytotoxic potency than the co-isolated polyphenolic compound tiliroside (kaempferol 3-O-β-D-(6"-E-p-coumaroyl)-glucopyranoside) against the MCF-7 human breast carcinoma cell line [1]. Methyl brevifolincarboxylate demonstrated an IC50 value of 1.11 ± 2 μM, whereas tiliroside required a substantially higher concentration to achieve comparable cytotoxicity, with an IC50 of 21.60 ± 2 μM [1]. This potency differential correlates with methyl brevifolincarboxylate's greater DNA binding affinity, as measured by ethidium displacement assays using calf thymus DNA, poly(dA-dT)2, and poly(dG-dC)2 [1]. Both compounds were evaluated as topoisomerase I and II inhibitors, with methyl brevifolincarboxylate showing superior inhibition of both enzyme isoforms [1].
| Evidence Dimension | Cytotoxic potency against MCF-7 human breast carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 1.11 ± 2 μM |
| Comparator Or Baseline | Tiliroside: IC50 = 21.60 ± 2 μM |
| Quantified Difference | Approximately 19.5-fold greater potency |
| Conditions | MCF-7 human breast carcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
This 19.5-fold potency advantage over a structurally distinct polyphenolic comparator from the same plant source justifies selection of methyl brevifolincarboxylate specifically for anticancer screening programs targeting breast cancer cell lines and topoisomerase inhibition research.
- [1] Tomczyk M, Drozdowska D, Bielawska A, et al. Human DNA topoisomerase inhibitors from Potentilla argentea and their cytotoxic effect against MCF-7. Pharmazie. 2008;63(5):389-393. PMID: 18557426. View Source
